Cholesterol Oxidation Inhibition vs. Vitamin E
In a cholesterol oxidation system accelerated by AAPH, the antioxidant activity of purified γ-oryzanol components was compared directly to vitamin E components (α-, γ-tocopherols and tocotrienols). The highest activity was found for the γ-oryzanol component 24-methylenecycloartanyl ferulate, and all three major γ-oryzanol components tested (cycloartenyl, 24-methylenecycloartanyl, and campesteryl ferulates) demonstrated activities higher than any of the four vitamin E components [1]. Furthermore, given that the quantity of γ-oryzanol in rice bran is up to 10 times higher than that of vitamin E, its overall contribution to antioxidant defense in this matrix is substantially greater [1].
| Evidence Dimension | Antioxidant activity in inhibiting cholesterol oxidation |
|---|---|
| Target Compound Data | All three γ-oryzanol components (cycloartenyl, 24-methylenecycloartanyl, campesteryl ferulates) had higher antioxidant activity than any of the four vitamin E components. |
| Comparator Or Baseline | Vitamin E components (α-tocopherol, α-tocotrienol, γ-tocopherol, γ-tocotrienol) |
| Quantified Difference | Gamma-Oryzanol quantity in rice bran is up to 10 times higher than vitamin E. |
| Conditions | Cholesterol oxidation system accelerated by 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH). |
Why This Matters
This demonstrates a specific, quantifiable advantage of γ-oryzanol components over the classic antioxidant vitamin E in a biologically relevant lipid oxidation model, guiding selection for applications targeting cholesterol stability.
- [1] Xu Z, Hua N, Godber JS. Antioxidant activity of tocopherols, tocotrienols, and gamma-oryzanol components from rice bran against cholesterol oxidation accelerated by 2,2'-azobis(2-methylpropionamidine) dihydrochloride. J Agric Food Chem. 2001;49(4):2077-2081. View Source
